molecular formula C14H16ClN3OS B12907210 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-49-8

4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12907210
CAS No.: 284681-49-8
M. Wt: 309.8 g/mol
InChI Key: YBCXWCRIGXVZRG-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorophenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with a thiol derivative of 3-chlorophenyl.

    Attachment of the Methylpropoxy Group: This can be done through an etherification reaction, where the pyrimidine intermediate is reacted with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, thiols, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinamine derivatives: Compounds with similar pyrimidine cores but different substituents.

    Chlorophenylthio compounds: Molecules containing the chlorophenylthio group attached to various cores.

    Methylpropoxy derivatives: Compounds with the methylpropoxy group attached to different aromatic or heterocyclic systems.

Uniqueness

The uniqueness of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

284681-49-8

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

6-butan-2-yloxy-2-(3-chlorophenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C14H16ClN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI Key

YBCXWCRIGXVZRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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